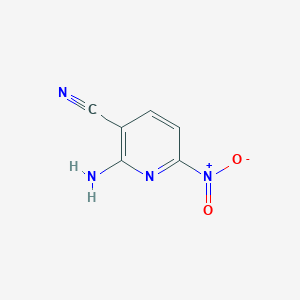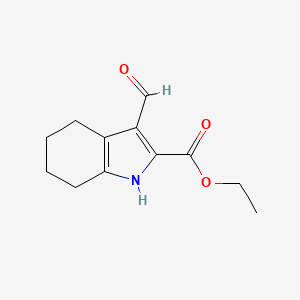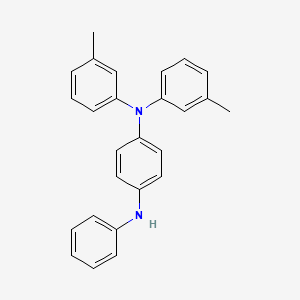
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine is an organic compound with the molecular formula C26H24N2. It is a derivative of benzene-1,4-diamine, where the nitrogen atoms are substituted with phenyl and m-tolyl groups. This compound is known for its applications in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with phenyl and m-tolyl substituents under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where benzene-1,4-diamine reacts with halogenated phenyl and m-tolyl compounds in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted aromatic compounds .
Applications De Recherche Scientifique
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine has several scientific research applications:
Organic Electronics: It is used as a hole transport material in OLEDs and perovskite solar cells, improving the efficiency and stability of these devices.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine in electronic devices involves its ability to transport holes (positive charge carriers) efficiently. The phenyl and m-tolyl groups enhance the compound’s electron-donating properties, facilitating the movement of holes through the material. This improves the overall performance of devices such as OLEDs by balancing the charge carriers in the emitting layer .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1’-Biphenyl-4,4’-diylbis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine): This compound has a similar structure but includes an additional biphenyl unit, enhancing its electronic properties.
N1,N1’-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine: Another related compound with diphenylamino groups, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of phenyl and m-tolyl groups, which provide a balance of electronic properties and stability. This makes it particularly effective as a hole transport material in electronic devices .
Propriétés
IUPAC Name |
4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-20-8-6-12-25(18-20)28(26-13-7-9-21(2)19-26)24-16-14-23(15-17-24)27-22-10-4-3-5-11-22/h3-19,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHJNSTSOTEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


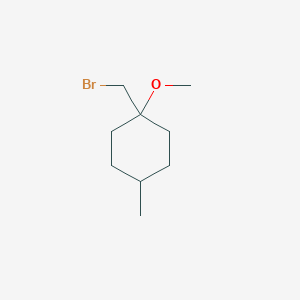

![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
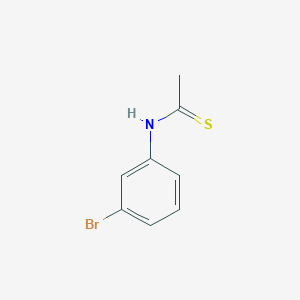
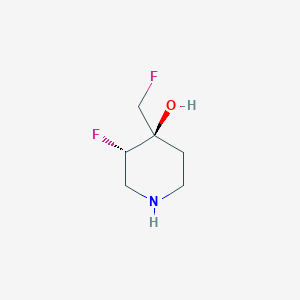
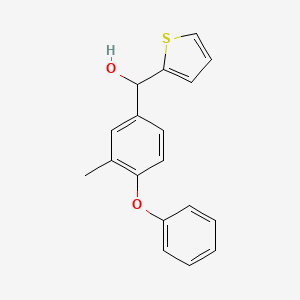
![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
